4-Vinylbenzyl hexafluoroisopropyl ether

Photoresist 157 nm Lithography Optical Transparency

4-Vinylbenzyl hexafluoroisopropyl ether (CAS 111158-92-0) is a fluorinated styrenic monomer specifically designed for high-performance photoresist applications in advanced semiconductor manufacturing. Its molecular structure combines a polymerizable vinylbenzyl moiety with a hexafluoroisopropyl (HFIP) ether group.

Molecular Formula C12H10F6O
Molecular Weight 284.20 g/mol
CAS No. 111158-92-0
Cat. No. B044295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Vinylbenzyl hexafluoroisopropyl ether
CAS111158-92-0
Molecular FormulaC12H10F6O
Molecular Weight284.20 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)COC(C(F)F)(C(F)(F)F)F
InChIInChI=1S/C12H10F6O/c1-2-8-3-5-9(6-4-8)7-19-11(15,10(13)14)12(16,17)18/h2-6,10H,1,7H2
InChIKeyCLSJJYHEGNASDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Vinylbenzyl Hexafluoroisopropyl Ether (CAS 111158-92-0): A High-Transparency Monomer for Advanced Lithography


4-Vinylbenzyl hexafluoroisopropyl ether (CAS 111158-92-0) is a fluorinated styrenic monomer specifically designed for high-performance photoresist applications in advanced semiconductor manufacturing . Its molecular structure combines a polymerizable vinylbenzyl moiety with a hexafluoroisopropyl (HFIP) ether group . This fluorinated architecture is critical for achieving high optical transparency at deep ultraviolet (DUV) and vacuum ultraviolet (VUV) wavelengths, a primary requirement for 157 nm and EUV lithography [1]. As a building block for specialty copolymers, this monomer enables the creation of chemically amplified resists (CARs) with controlled dissolution and high sensitivity [2].

Why Standard Non-Fluorinated Monomers Cannot Replace 4-Vinylbenzyl Hexafluoroisopropyl Ether in VUV Lithography


Generic non-fluorinated styrenic or acrylic monomers are fundamentally unsuitable for 157 nm and EUV lithography because their high optical absorbance at these wavelengths leads to severe pattern degradation and loss of resolution [1]. This compound provides a critical advantage by incorporating the hexafluoroisopropyl (HFIP) group, which reduces absorbance by replacing highly absorbing carbon-hydrogen bonds with carbon-fluorine bonds [2]. Furthermore, unlike simple fluorinated acrylates, the vinylbenzyl backbone of this monomer allows for copolymerization with a wider range of comonomers, offering greater flexibility in tuning polymer properties such as glass transition temperature (Tg) and dissolution rate [3]. Direct substitution with a non-fluorinated monomer will result in an unusable resist formulation due to opaque films that cannot be uniformly exposed, leading to low yield and process failure [4].

Quantitative Differentiation Guide: Evidence-Based Performance of 4-Vinylbenzyl Hexafluoroisopropyl Ether


VUV Transparency Superiority: Absorbance Comparison with Non-Fluorinated Styrenics

This monomer confers high transparency at 157 nm to its copolymers due to the HFIP ether group. While no direct polymer absorbance data for this exact monomer is available, class-level inference from structurally analogous HFIP-containing styrenic and acrylic monomers demonstrates that polymers incorporating this functionality exhibit absorbances in the range of 1.7 to 2.5 μm⁻¹ at 157 nm [1]. In stark contrast, typical non-fluorinated aromatic polymers, such as those based on poly(4-hydroxystyrene) (PHOST), exhibit absorbances greater than 6 μm⁻¹ at this wavelength, making them completely opaque and unusable [2]. This represents an approximate 3- to 4-fold improvement in transparency, which is essential for achieving vertical sidewall profiles and high-resolution imaging.

Photoresist 157 nm Lithography Optical Transparency

Enhanced Base Solubility and Development Contrast via HFIP Group

The hexafluoroisopropyl (HFIP) group provides a significant increase in the polymer's base solubility due to its strong acidity (pKa ~9-10, comparable to phenol) and its ability to act as a dissolution promoter in aqueous tetramethylammonium hydroxide (TMAH) developers [1]. Studies on HFIP-containing fluoropolymers show that the addition of this group can increase the dissolution rate by an order of magnitude compared to similar polymers lacking this acidic moiety [2]. This property is crucial for achieving high dissolution contrast between exposed and unexposed regions in a chemically amplified resist (CAR), leading to sharper pattern definition and reduced line edge roughness (LER).

Chemically Amplified Resist Dissolution Rate Aqueous Base Development

Reduced Hydrophobicity for Improved Developer Wetting

While fluorination is necessary for transparency, it often renders polymers excessively hydrophobic, hindering developer penetration and causing pattern collapse. The presence of the HFIP group, however, introduces polarity that mitigates this effect. Contact angle measurements on HFIP-containing fluoropolymers show that the addition of surfactants to the TMAH developer can significantly reduce the water contact angle, improving wetting [1]. For instance, a polymer with HFIP units exhibited a contact angle reduction from >80° to <60° upon addition of a fluorosurfactant to the developer, enabling uniform development [2]. This balance of hydrophobicity and polarity is a distinct advantage over perfluorinated alkyl ethers which often exhibit poor wettability.

Surface Chemistry Developer Wetting Pattern Collapse

Primary Application Scenarios for 4-Vinylbenzyl Hexafluoroisopropyl Ether Based on Quantitative Evidence


Synthesis of High-Transparency Copolymers for 157 nm Lithography

This monomer is ideally suited for use as a comonomer in the synthesis of fluorinated styrenic or acrylic copolymers designed for 157 nm photoresist platforms. Its vinyl group enables radical copolymerization with other fluorinated monomers (e.g., α-fluoroacrylates, norbornene derivatives) to produce base-soluble resins with optical absorbances in the target range of 1.7-2.5 μm⁻¹ at 157 nm [1]. The resulting polymers serve as the foundational matrix resin for advanced chemically amplified resists (CARs).

Formulation of Advanced Chemically Amplified Photoresists (CARs)

Copolymers derived from this monomer are formulated with photoacid generators (PAGs) and dissolution inhibitors to create high-resolution CARs for VUV lithography. The HFIP group provides the necessary acidity for base solubility, enabling a >10x dissolution rate contrast upon exposure and post-exposure bake (PEB) [2]. This high contrast is essential for patterning dense lines and spaces at sub-70 nm design rules with minimal line edge roughness (LER).

Custom Polymer Design for EUV and E-Beam Lithography Sensitivity Enhancement

Beyond 157 nm lithography, the electron-withdrawing nature of the HFIP group and the polymerizable vinylbenzyl core make this monomer a candidate for next-generation EUV and e-beam resist platforms. The strong electrophilic property of the HFIP group can be leveraged to enhance sensitivity, as demonstrated in recent studies where HFIP-containing polymers achieved trench patterning at ~40 nm with a dose of 3 μC/cm², a ~10x sensitivity enhancement over conventional PAG systems [3]. Incorporating this monomer into EUV resist polymers could similarly improve photon absorption and reaction efficiency.

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